molecular formula C24H15IN2O2 B11557920 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11557920
M. Wt: 490.3 g/mol
InChI Key: HMQOXBLAMHKVRA-UHFFFAOYSA-N
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Description

2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features an iodine atom, a naphthyl group, and a benzoxazole moiety, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 2-naphthylamine with 5-formyl-1,3-benzoxazole under acidic conditions to form the Schiff base intermediate.

    Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position of the phenol ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imine and phenol functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction can modify the imine and phenol groups.

Scientific Research Applications

2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the iodine atom and the Schiff base moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(Naphthalen-2-yl)imino­meth­yl]phenol: Lacks the iodine atom but shares the Schiff base and naphthyl groups.

    2-iodo-6-[(E)-{[2-(phenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

The presence of the iodine atom in 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-iodinated counterparts.

Properties

Molecular Formula

C24H15IN2O2

Molecular Weight

490.3 g/mol

IUPAC Name

2-iodo-6-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C24H15IN2O2/c25-20-7-3-6-18(23(20)28)14-26-19-10-11-22-21(13-19)27-24(29-22)17-9-8-15-4-1-2-5-16(15)12-17/h1-14,28H

InChI Key

HMQOXBLAMHKVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC=C5)I)O

Origin of Product

United States

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